Dynorphin A (1-11) amide

Vue d'ensemble

Description

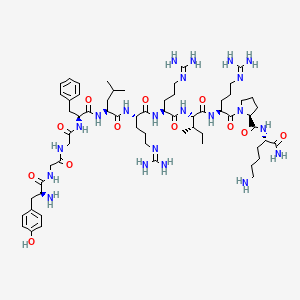

Dynorphin A (1-11) amide is a peptide compound with the chemical formula H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 . It is a fragment of the larger dynorphin peptide and plays a role in the endogenous opioid system. Dynorphins are endogenous neuropeptides that interact with opioid receptors and modulate pain perception, mood, and stress responses .

Synthesis Analysis

The synthesis of Dynorphin A (1-11) amide involves sequential amino acid coupling using solid-phase peptide synthesis (SPPS). Starting from the C-terminus, each amino acid is added step by step until the complete peptide sequence is assembled. Protecting groups are used to prevent unwanted side reactions during coupling. The final deprotection step yields the fully synthesized peptide .

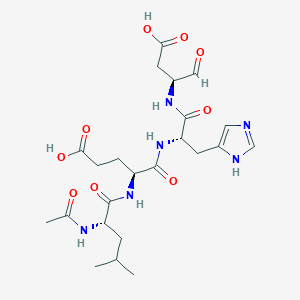

Molecular Structure Analysis

The molecular structure of Dynorphin A (1-11) amide consists of eleven amino acids arranged in the following sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 . The peptide backbone forms a linear chain, and the side chains of each amino acid contribute to its overall properties. The N-terminus (Tyr) and C-terminus (Lys-NH2) play essential roles in receptor binding and biological activity .

Chemical Reactions Analysis

Dynorphin A (1-11) amide may undergo chemical reactions such as hydrolysis, oxidation, and peptide bond cleavage. These reactions can impact its stability, bioavailability, and pharmacokinetics. Understanding its reactivity is crucial for drug development and therapeutic applications .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Opioid Receptor Interaction and Structure-Activity Relationships

- Dynorphin A (1-11) amide has been shown to interact with opioid receptors, specifically the kappa-opioid receptor. Studies have explored the structure-activity relationships of this peptide, identifying crucial amino acids responsible for its high potency and receptor specificity. Modifications such as the substitution of D-alanine for glycine-2 and methyl esterification of the COOH terminus have been found to affect its potency. This research helps in understanding the molecular basis of its interaction with opioid receptors (Chavkin & Goldstein, 1981).

Pharmacological Potential and Stability

- Dynorphin A (1-11) amide and its derivatives have been investigated for their potential pharmacological applications, particularly in enhancing analgesia. Studies have evaluated the metabolic fate of stabilized dynorphin derivatives, assessing their stability and duration of effects when delivered through different routes. This research contributes to the development of dynorphin-based therapies with improved pharmacokinetic profiles (Brúgós, Arya, & Hochhaus, 2004).

Biotransformation and Metabolic Pathways

- The biotransformation of dynorphin A (1-11) amide in human blood has been studied to understand its metabolic processing. This research is crucial for determining how dynorphin A peptides are modified in the body, which influences their pharmacological activity and stability. Differences in biotransformation rates between various dynorphin peptides have been observed, highlighting the role of specific amino acid sequences in stabilizing the peptides against enzymatic degradation (Chou, Chait, Wang, & Kreek, 1996).

Potential as a Pharmacological Probe

- Dynorphin A (1-11) amide derivatives have been explored as potential probes for the kappa-opioid receptor. Research has focused on creating biotinylated derivatives that retain their ability to bind to opioid receptors. These studies provide tools for kappa-opioid receptor assay, localization, and purification, contributing to a better understanding of opioid receptor pharmacology (Hochhaus, Patthy, Schwietert, Santi, & Sadee, 1988).

Influence on Neuroendocrine Regulation

- Research has also explored the role of dynorphin A (1-11) amide in the neuroendocrine regulation of anterior pituitary hormones. Studies have shown that certaindynorphin peptides, including dynorphin A (1-11) amide, can influence plasma levels of specific hormones such as prolactin, without significantly affecting other anterior pituitary hormones like LH, FSH, TSH, or GH. This suggests a selective effect of dynorphin A on hormonal regulatory mechanisms, which could have implications for understanding the neuroendocrine system (Gilbeau, Hosobuchi, & Lee, 1987).

Modulation of Stress-Induced Analgesia

- Dynorphin A (1-11) amide has been studied for its effects on stress-induced analgesia. Research indicates that the analgesic effects of dynorphins are enhanced in combination with stress, suggesting that these peptides could play a role in the body's response to stressful stimuli. This line of investigation sheds light on the complex interactions between opioid peptides and stress response mechanisms (Starec, Rosina, Málek, & Kršiak, 1996).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H104N22O12/c1-5-37(4)51(59(96)82-45(20-13-29-75-63(71)72)60(97)85-30-14-21-48(85)58(95)79-42(52(66)89)17-9-10-26-64)84-55(92)44(19-12-28-74-62(69)70)80-54(91)43(18-11-27-73-61(67)68)81-56(93)46(31-36(2)3)83-57(94)47(33-38-15-7-6-8-16-38)78-50(88)35-76-49(87)34-77-53(90)41(65)32-39-22-24-40(86)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,86H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H2,66,89)(H,76,87)(H,77,90)(H,78,88)(H,79,95)(H,80,91)(H,81,93)(H,82,96)(H,83,94)(H,84,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJAOUBQLSWUNX-QFIUEGLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H104N22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dynorphin A (1-11) amide | |

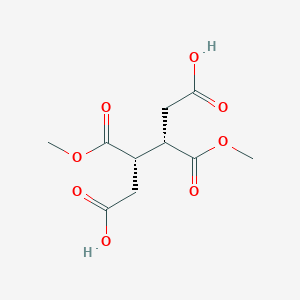

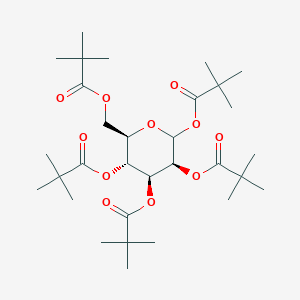

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

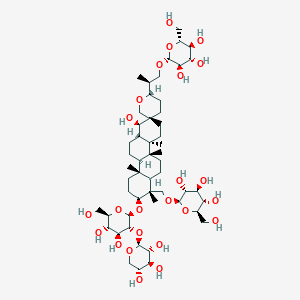

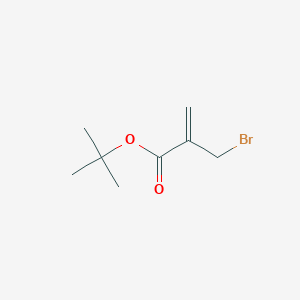

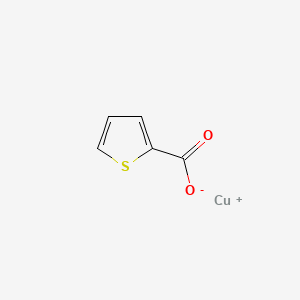

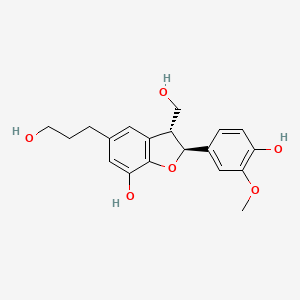

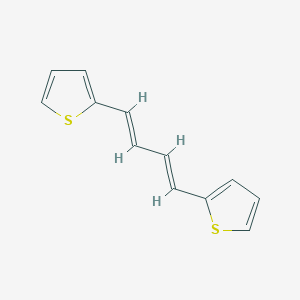

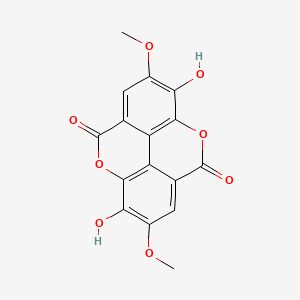

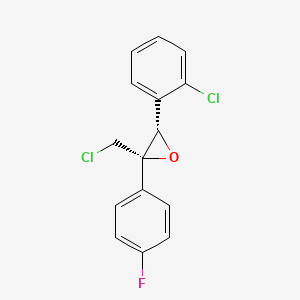

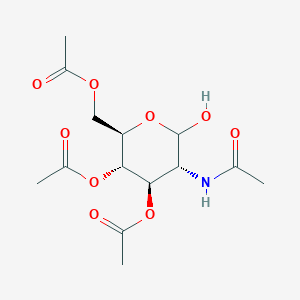

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.